molecular formula C12H10BrNO2 B11846979 Ethyl 7-bromoquinoline-8-carboxylate

Ethyl 7-bromoquinoline-8-carboxylate

Cat. No.: B11846979
M. Wt: 280.12 g/mol
InChI Key: LGNGHJCYTFQBFT-UHFFFAOYSA-N
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Description

Ethyl 7-bromoquinoline-8-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl ester group at the 8th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. These include the use of heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions to minimize waste and energy consumption .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-bromoquinoline-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which influences its reactivity and biological activity. The presence of the bromine atom at the 7th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .

Biological Activity

Ethyl 7-bromoquinoline-8-carboxylate is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10BrNO2C_{12}H_{10}BrNO_2 and a molecular weight of 280.12 g/mol. The compound features a quinoline ring system substituted with a bromine atom at the 7-position and an ethyl ester functional group at the 8-position. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the quinoline ring play crucial roles in its mechanism of action, which may include:

  • Intercalation into DNA : The compound can insert itself between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating varying degrees of efficacy. For instance:

  • Minimum Inhibitory Concentration (MIC) values for derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
  • A study reported inhibition zones ranging from 18 mm to 25 mm for different derivatives against these pathogens .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Derivative AS. aureus220.5
Derivative BK. pneumoniae250.3

Antiviral Activity

This compound has also been investigated for its antiviral potential. Studies have shown that certain derivatives can inhibit viral replication, particularly against respiratory viruses:

  • Compounds derived from this scaffold demonstrated IC50 values below 5 μM against enteroviruses, indicating potent antiviral activity .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the nanomolar range, suggesting strong cytotoxic effects .
Cell LineIC50 (nM)Reference
MCF-720
HeLa25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that modifications to the bromine position significantly affected antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .
  • Antiviral Screening : Another investigation focused on the antiviral properties of quinoline-based compounds against enterovirus D68 (EV-D68). This compound showed promising results in reducing viral load in infected cell cultures .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 7-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3

InChI Key

LGNGHJCYTFQBFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1N=CC=C2)Br

Origin of Product

United States

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